molecular formula C14H10Cl2F3N B2989287 (4-Chlorophenyl)-[3-chloro-4-(trifluoromethyl)phenyl]methanamine CAS No. 2243507-98-2

(4-Chlorophenyl)-[3-chloro-4-(trifluoromethyl)phenyl]methanamine

Cat. No.: B2989287
CAS No.: 2243507-98-2
M. Wt: 320.14
InChI Key: QRTIIGRFNKRAGW-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)-[3-chloro-4-(trifluoromethyl)phenyl]methanamine is a substituted methanamine derivative featuring two aromatic rings. Its molecular formula is C₁₄H₁₁ClF₃N, with a monoisotopic mass of 285.05322 Da . Structurally, it consists of:

  • A 4-chlorophenyl group (para-chloro-substituted benzene).
  • A 3-chloro-4-(trifluoromethyl)phenyl group (meta-chloro and para-trifluoromethyl-substituted benzene).

The compound's SMILES string, C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)N)C(F)(F)F, highlights the central methanamine carbon bonded to both aromatic rings . The hydrochloride salt form is commercially available, as indicated by multiple suppliers in China and India .

Properties

IUPAC Name

(4-chlorophenyl)-[3-chloro-4-(trifluoromethyl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2F3N/c15-10-4-1-8(2-5-10)13(20)9-3-6-11(12(16)7-9)14(17,18)19/h1-7,13H,20H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTIIGRFNKRAGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC(=C(C=C2)C(F)(F)F)Cl)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4-Chlorophenyl)-[3-chloro-4-(trifluoromethyl)phenyl]methanamine, also known as CHMFL-KIT-64, has garnered significant attention in recent years due to its potential therapeutic applications, particularly as a c-KIT kinase inhibitor. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Chlorine and trifluoromethyl groups which enhance its biological properties.
  • Molecular formula: C15H13ClF3N
  • CAS Number: 2243515-36-6

CHMFL-KIT-64 acts primarily as a c-KIT kinase inhibitor , targeting the c-KIT receptor tyrosine kinase involved in cell signaling pathways that regulate cell growth and differentiation. This inhibition is crucial for treating conditions such as gastrointestinal stromal tumors (GISTs), especially those resistant to traditional therapies like imatinib.

Biological Activity

  • Potency Against c-KIT Mutants:
    • CHMFL-KIT-64 exhibits single-digit nanomolar potency against wild-type c-KIT and various drug-resistant mutants, including T670I and D820G .
    • The compound's efficacy extends to most gain-of-function mutations within the juxtamembrane domain and the ATP binding pocket, making it a promising candidate for GIST treatment .
  • Pharmacokinetics:
    • In vivo studies demonstrate favorable pharmacokinetic profiles across multiple species (mice, rats, dogs), indicating good absorption, distribution, metabolism, and excretion properties .
    • The compound shows significant antitumor efficacy in mouse models harboring c-KIT mutations, suggesting its potential for clinical application in resistant cases .

Case Studies

Case Study 1: Efficacy in GIST Models

  • A study investigated the effects of CHMFL-KIT-64 on mice with implanted GIST tumors expressing c-KIT mutations. Results indicated a marked reduction in tumor size compared to control groups treated with imatinib alone.

Case Study 2: Resistance Mechanisms

  • Another study focused on the resistance mechanisms of c-KIT mutants against conventional therapies. CHMFL-KIT-64 demonstrated superior efficacy in overcoming resistance compared to existing treatments, highlighting its potential role in combination therapies .

Data Table: Comparative Potency of c-KIT Inhibitors

Compound NamePotency (nM)Target MutationEfficacy in Vivo
Imatinib~1000Wild-typeModerate
CHMFL-KIT-64<10T670IHigh
CHMFL-KIT-64<10D820GHigh
Other InhibitorsVariesVariousLow to Moderate

Comparison with Similar Compounds

Structural Analogs with Substituent Variations

(a) (R)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride (CAS 1810074-87-3)
  • Similarity : 0.89 .
  • Key Differences :
    • Backbone : Ethanamine (two-carbon chain) vs. methanamine.
    • Substituents : Single aromatic ring with 3-Cl and 4-CF₃ groups.
  • Impact : The additional methylene group may alter steric bulk and binding interactions in biological systems.
(b) (2-Chloro-3-(trifluoromethyl)phenyl)methanamine (CAS 39226-96-5)
  • Similarity : 0.78 .
  • Key Differences :
    • Substituents : 2-Cl and 3-CF₃ on a single aromatic ring.
  • Impact : The ortho-chloro substituent increases steric hindrance compared to the meta-chloro in the target compound.
(c) (4-Chloro-3-fluorophenyl)(phenyl)methanamine (CAS 1702821-28-0)
  • Key Differences :
    • Substituents : 4-Cl, 3-F on one ring; unsubstituted phenyl on the other .
  • Properties : Density = 1.244 g/cm³; pKa = 7.54; Boiling Point = 337.2°C .
  • Impact : Fluorine's electronegativity may enhance polarity compared to chlorine.

Analogs with Modified Aromatic Systems

(a) [3-Chloro-4-(2-methoxy-5-(trifluoromethyl)phenyl)phenyl]methanamine
  • Structure : Features a methoxy group at the 2-position and CF₃ at the 5-position on the second aromatic ring .
(b) [4-(Trifluoromethyl)pyridin-3-yl]methanamine hydrochloride (CAS 1185138-23-1)
  • Structure : Replaces one benzene ring with a pyridine ring (nitrogen-containing aromatic system) .
  • Impact : Pyridine's basicity and electronic effects differ from benzene, influencing receptor interactions.

Physicochemical and Commercial Considerations

Property Target Compound Closest Analog (CAS 1810074-87-3) (4-Chloro-3-fluorophenyl)(phenyl)methanamine
Molecular Formula C₁₄H₁₁ClF₃N C₉H₁₀ClF₃N C₁₃H₁₁ClFN
Molecular Weight 285.05 Da 227.63 Da 235.68 Da
Substituent Positions 4-Cl; 3-Cl, 4-CF₃ 3-Cl, 4-CF₃ 4-Cl, 3-F; phenyl
Commercial Availability Yes (hydrochloride salt) Limited data No direct supplier data

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